molecular formula C9H19N3O3 B2417552 tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate CAS No. 1432507-43-1

tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate

Cat. No.: B2417552
CAS No.: 1432507-43-1
M. Wt: 217.269
InChI Key: YGXCDLSDDROMNS-UHFFFAOYSA-N
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Description

tert-Butyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]-1-methylethyl}carbamate: is a chemical compound with the molecular formula C9H19N3O3 . It is known for its unique structure, which includes a tert-butyl group and a hydroxycarbamimidoyl moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]-1-methylethyl}carbamate typically involves the reaction of tert-butyl carbamate with appropriate reagents to introduce the hydroxycarbamimidoyl group. One common method includes the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Various nucleophiles and electrophiles

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]-1-methylethyl}carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable carbamate bonds makes it useful in probing biochemical pathways .

Medicine: In medicinal chemistry, tert-butyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]-1-methylethyl}carbamate is explored for its potential therapeutic properties. It may serve as a precursor for drug development, particularly in designing inhibitors for specific enzymes .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers .

Comparison with Similar Compounds

  • tert-Butyl N-hydroxycarbamate
  • tert-Butyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate
  • tert-Butyl N-(1-carbamoyl-3-methylbutyl)carbamate

Uniqueness: tert-Butyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]-1-methylethyl}carbamate is unique due to its hydroxycarbamimidoyl group, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring specific interactions with biological molecules .

Properties

IUPAC Name

tert-butyl N-[(1Z)-1-amino-1-hydroxyimino-2-methylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O3/c1-8(2,3)15-7(13)11-9(4,5)6(10)12-14/h14H,1-5H3,(H2,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXCDLSDDROMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(C)(C)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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